6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione
Overview
Description
6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione is a chemical compound with the molecular formula C12H11NO2 . It is also known by its CAS number 92952-46-0.
Molecular Structure Analysis
The molecule contains a total of 28 bonds. There are 17 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 secondary amide (aliphatic), and 1 ketone (aromatic) .Scientific Research Applications
Medicinal Chemistry: Tryptophan Dioxygenase Inhibitors
In medicinal chemistry, this compound serves as a reactant for the synthesis of tryptophan dioxygenase inhibitors . These inhibitors are significant because they can modulate the levels of tryptophan and its metabolites, which play a crucial role in various biological processes, including the immune response and neurological function. As potential anticancer immunomodulators, these inhibitors could offer a new approach to cancer therapy by affecting the tumor microenvironment.
Pharmacology: Aldose Reductase Inhibition
Pharmacologically, derivatives of this compound have been evaluated for their role as aldose reductase inhibitors . Aldose reductase is an enzyme involved in the diabetic complications, and its inhibition is a therapeutic strategy for the management of diabetic conditions. Thus, the compound’s derivatives could contribute to the development of new treatments for diabetes-related disorders.
Biochemistry: Enzyme Modulation
In biochemistry, the compound’s derivatives are used to modulate enzyme activity. For instance, they have been studied for their inhibitory effects on enzymes like aldose reductase (ALR2) and aldehyde reductase (ALR1) . These enzymes are involved in the metabolism of glucose and other aldehydes, and their inhibition can be beneficial in treating or preventing complications arising from diabetes and oxidative stress.
Materials Science: Heterocyclic Building Blocks
In materials science, 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione is considered a valuable heterocyclic building block . It can be used to create novel materials with potential applications in organic electronics, photonics, and as precursors for more complex molecular architectures necessary for advanced material development.
Chemical Engineering: Synthesis Pathways
Chemical engineers may utilize this compound in developing efficient synthesis pathways for complex heterocyclic structures . Its reactivity can lead to the creation of novel heteroaryl-fused indole ring systems, which are important in the design of drugs and materials with specific properties.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which 6,7,8,9-tetrahydro-1h-benzo[g]indole-2,3-dione is a part of, bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a broad range of biochemical pathways .
Pharmacokinetics
The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility .
Result of Action
Indole derivatives are known to have diverse biological activities .
Action Environment
The structure of indole derivatives can influence their interaction with the environment and their biological activity .
properties
IUPAC Name |
6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11-9-6-5-7-3-1-2-4-8(7)10(9)13-12(11)15/h5-6H,1-4H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQOEXMBQYZXQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C2NC(=O)C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20918855 | |
Record name | 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20918855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione | |
CAS RN |
92952-46-0 | |
Record name | 1H-Benz(g)indole-2,3-dione, 6,7,8,9-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092952460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20918855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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